3-Phenylthiophene

概要

説明

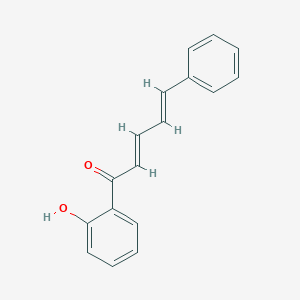

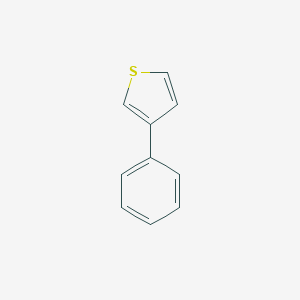

3-Phenylthiophene is a chemical compound with the molecular formula C10H8S . It has an average mass of 160.236 Da and a monoisotopic mass of 160.034668 Da . It is used as a conducting polymer precursor .

Molecular Structure Analysis

The molecular structure of 3-Phenylthiophene has been analyzed using various spectroscopic techniques. The Infrared Spectrum conforms to the structure . The molecule has a density of 1.1±0.1 g/cm3, a boiling point of 228.5±9.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C .

Physical And Chemical Properties Analysis

3-Phenylthiophene has a density of 1.1±0.1 g/cm3, a boiling point of 228.5±9.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 44.6±3.0 kJ/mol, a flash point of 65.5±4.9 °C, and an index of refraction of 1.598 .

科学的研究の応用

Here is a comprehensive analysis of the scientific research applications of “3-Phenylthiophene”, focusing on six unique applications:

Electrochemical Capacitors

Poly-3-phenylthiophene derivatives have been evaluated for their potential as materials for electrochemical capacitors. Studies using cyclic voltammetry, EQCM, and impedance spectroscopy in different solvent/electrolyte systems have shown promising results .

p–n Junction Diodes

The high p-doping activity of poly-3-phenylthiophene suggests its application in p–n junction diodes. This application takes advantage of the favorable conjugation effect between the phenyl rings and the polythiophene backbone .

Organic Solar Cells

Poly(3-Phenylthiophene) (P3PhT) has been synthesized and used in bulk heterojunction organic solar cells. The photovoltaic studies of P3PhT show potential improvements in solar cell performance .

Nanocomposites

Graphene nanocomposites with polythiophene, including 3-phenylthiophene, have been designed to enhance physical features such as microstructure, conductivity, heat conduction, and mechanical properties .

Vibrational Spectroscopy

Research has been conducted on the vibrational spectroscopic, NMR parameters, and electronic properties of 3-phenylthiophene derivatives using DFT (B3LYP) methods to study their structure and spectra .

Electroactive Polymers

Electroactive polymers derived from 3-phenylthiophene have been electrochemically deposited onto carbon paper electrodes for performance evaluation in high voltage capacitor configurations .

特性

IUPAC Name |

3-phenylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8S/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDQZVKVIYAPRON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

95831-29-1 | |

| Record name | Thiophene, 3-phenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95831-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90178787 | |

| Record name | 3-Phenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenylthiophene | |

CAS RN |

2404-87-7 | |

| Record name | 3-Phenylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2404-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002404877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylthiophene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229334 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENYLTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HFB27SS2KM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 3-Phenylthiophene?

A1: 3-Phenylthiophene has the molecular formula C10H8S and a molecular weight of 160.24 g/mol. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: What spectroscopic techniques are commonly used to characterize 3-Phenylthiophene?

A2: Commonly employed techniques include Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis. These methods provide information about the functional groups, electronic transitions, proton environments, and elemental composition, respectively. [, , , , , , , , , , , , ]

Q3: What are the notable material properties of poly(3-Phenylthiophene) and its derivatives?

A3: Poly(3-Phenylthiophene) exhibits conductivity, air stability, and the capacity for both p-doping and n-doping. It also displays fluorescence properties in both solution and solid states. [, , , , , , , ]

Q4: What are some applications of 3-Phenylthiophene based materials?

A4: Poly(3-Phenylthiophene) derivatives are being explored for use in organic solar cells, electrochemical capacitors (supercapacitors), colorimetric and fluorometric sensors, and as potential electroluminescent materials. [, , , , , , , , , , ]

Q5: How does the incorporation of 3-Phenylthiophene affect the properties of copolymers?

A5: Incorporating 3-Phenylthiophene into copolymers can influence the copolymer's composition, spectral characteristics, and electrochemical properties. Factors such as the monomer feed ratio and oxidation potential during electropolymerization can significantly affect these properties. [, , , ]

Q6: How does the choice of electrolyte affect the electrochemical behavior of poly(3-Phenylthiophene)?

A6: The nature of the electrolyte can impact the electrochemical doping process and the overall performance of poly(3-Phenylthiophene)-based devices. Different electrolytes can influence the polymer's conductivity, potential window for high conductivity, and long-term stability. [, , , , , ]

Q7: What are the common methods for synthesizing 3-Phenylthiophene?

A7: Common synthesis methods include nickel or palladium-catalyzed cross-coupling reactions, Grignard coupling reactions, and Suzuki coupling reactions. [, , , ]

Q8: What types of reactions can 3-Phenylthiophene undergo?

A8: 3-Phenylthiophene can participate in various reactions, including electrophilic aromatic substitution reactions like bromination and nitration. It can also engage in Diels-Alder reactions with dienophiles like N-phenylmaleimide and undergo double phenylation reactions with diphenyliodonium triflate in the presence of a copper catalyst. [, , , , , ]

Q9: What is significant about the regioselectivity of reactions involving 3-Phenylthiophene?

A9: The presence of both a thiophene ring and a phenyl ring in 3-Phenylthiophene introduces regioselectivity considerations in its reactions. Depending on the reaction conditions and the other reactants, reactions can occur preferentially on either the thiophene ring or the phenyl ring. [, , ]

Q10: How is computational chemistry used in research on 3-Phenylthiophene?

A10: Computational chemistry, including Density Functional Theory (DFT) calculations, is employed to study the molecular structure, electronic properties, vibrational frequencies, and potential energy surfaces of 3-Phenylthiophene and its derivatives. These calculations can provide insights into the molecule's reactivity, stability, and spectroscopic properties. [, , ]

Q11: How do structural modifications of 3-Phenylthiophene affect its biological activity?

A11: Structure-activity relationship (SAR) studies have shown that modifications to the 3-Phenylthiophene core, such as the introduction of sulfonamide groups and various substituents, can significantly influence its binding affinity and selectivity towards target proteins like Mcl-1 and Bcl-2. These modifications can impact the compound's potency as an inhibitor of these antiapoptotic proteins. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[c][2,1]benzoxathiine 6-oxide](/img/structure/B186456.png)